molecular formula C₁₁H₁₁N₃O₄ B1140142 1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-ethynylimidazole-4-carbonitrile CAS No. 126004-13-5

1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-ethynylimidazole-4-carbonitrile

Cat. No.: B1140142
CAS No.: 126004-13-5
M. Wt: 249.22
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-ethynylimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C₁₁H₁₁N₃O₄ and its molecular weight is 249.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the cytidine deaminase (CDA) . CDA is an enzyme that plays a crucial role in the metabolism of cytidine, a nucleoside that is integral to the formation of RNA .

Mode of Action

The compound acts as an effective inhibitor of CDA . It can suppress cell proliferation regardless of the expression level of CDA, suggesting that it operates through cell cycle regulation .

Biochemical Pathways

The compound is involved in the nucleoside metabolic pathway . By inhibiting CDA, it disrupts the normal breakdown of cytidine, which can lead to an accumulation of cytidine and a decrease in uridine, the product of cytidine deamination . This disruption can affect various downstream processes, including RNA and DNA synthesis.

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, its solubility in DMF, DMSO, and PBS (pH 7.2) suggests that it may have good bioavailability .

Result of Action

The inhibition of CDA and the subsequent disruption of nucleoside metabolism can lead to a halt in cell proliferation . This makes the compound a potential therapeutic agent for tumors with high CDA expression .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its solubility suggests that it may be more effective in certain physiological environments . Additionally, its stability under storage at -20°C indicates that it may require a specific temperature range to maintain its efficacy .

Properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethynylimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c1-2-7-6(3-12)13-5-14(7)11-10(17)9(16)8(4-15)18-11/h1,5,8-11,15-17H,4H2/t8-,9-,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMMFSMFVAEFOI-GWOFURMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(N=CN1C2C(C(C(O2)CO)O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC1=C(N=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.